Aqueous Solubility Comparison: Butanamide vs. Propanamide
In the seminal structure–activity relationship study by Talley et al. (2000), the sodium salt of the butanamide analog (5c) exhibited an aqueous solubility of 10 mg·mL⁻¹ in phosphate-buffered saline (PBS) at 25 °C, compared with 22 mg·mL⁻¹ for parecoxib sodium (5b, propanamide) under identical conditions [1]. This represents a 54.5% lower solubility for the butanamide congener. The acetamide analog (5a) was excluded from further development due to incomplete in vivo conversion, making the propanamide/butanamide pair the only two congeners with demonstrated complete biotransformation across rat, dog, monkey, and human liver microsomes [1].
| Evidence Dimension | Aqueous solubility (phosphate-buffered saline, 25 °C) |
|---|---|
| Target Compound Data | 10 mg·mL⁻¹ |
| Comparator Or Baseline | Parecoxib sodium (propanamide, 5b): 22 mg·mL⁻¹ |
| Quantified Difference | −12 mg·mL⁻¹ (−54.5% relative reduction) |
| Conditions | Phosphate-buffered saline, 25 °C; reported in J. Med. Chem. 2000, 43, 1661–1663 |
Why This Matters
Procurement of the butanamide sodium salt for solubility-limited formulation screens or for use as an impurity standard in aqueous diluents requires accounting for the 55% lower solubility ceiling relative to the API to prevent incomplete dissolution and systematic quantification errors.
- [1] Talley, J. J.; Bertenshaw, S. R.; Brown, D. L.; Carter, J. S.; Graneto, M. J.; Kellogg, M. S.; Koboldt, C. M.; Yuan, J.; Zhang, Y. Y.; Seibert, K. J. Med. Chem. 2000, 43 (9), 1661–1663. View Source
